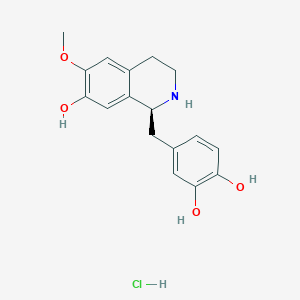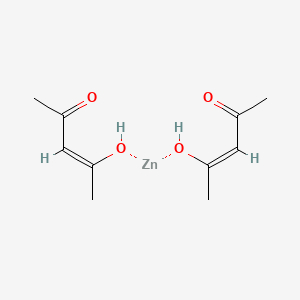
Zinc acetylacetonate xhydrate
Overview
Description
Synthesis Analysis
Zinc acetylacetonate hydrate can be synthesized through various methods, including refluxing in alcohols like 1-butanol and isobutanol, which leads to different sizes and morphologies of ZnO nanoparticles, ranging from nanorods to coral-like structures. This process involves alcoholytic C-C cleavage of the acetylacetonate ligand and the hydrolytic formation of reactive Zn-OH intermediates (Ambrožić et al., 2010). Additionally, the formation of ZnO nanoparticles has also been observed in tert-butanol through a ligand-exchange mechanism (Ambrožić et al., 2011).
Molecular Structure Analysis
The molecular structure of zinc acetylacetonate has been elucidated through electron diffraction and quantum-chemical calculations, revealing a D2d symmetry with chelate rings lying in mutually perpendicular planes. Key geometrical parameters include bond lengths (Zn-O, C-O, C-Cr, C-Cm) and angles (O-Zn-O, Zn-O-C, C-Cr-C, O-C-Cm), indicating a complex structure with significant implications for its reactivity and properties (Antina et al., 2009).
Chemical Reactions and Properties
Zinc acetylacetonate hydrate engages in various chemical reactions, including the formation of hybrid organic/inorganic pigments with corrosion inhibition properties and the synthesis of coordination polymers with unique structural features. These reactions underscore the compound's utility in creating materials with desired chemical and physical attributes for specific applications (Abrishami et al., 2018); (Zhu et al., 2008).
Physical Properties Analysis
The physical properties of zinc acetylacetonate hydrate, including its solubility, volatility, and thermal stability, are crucial for its use as a precursor in various applications. The adduction of nitrogen donor ligands to zinc acetylacetonate complexes enhances these properties, making them suitable for applications such as metal organic chemical vapor deposition (Brahma & Shivashankar, 2015).
Scientific Research Applications
-
Nanoparticle Research
- Field : Material Science
- Application : Zinc acetylacetonate hydrate is used as a precursor for nanoparticle research .
- Method : The exact method can vary, but it often involves using Zinc acetylacetonate hydrate in a chemical reaction to produce nanoparticles .
- Results : The results can vary depending on the specific research, but the use of Zinc acetylacetonate hydrate has been instrumental in advancing nanoparticle research .
-
Polymer Science
- Field : Polymer Chemistry
- Application : Zinc acetylacetonate hydrate is used in polymer science .
- Method : The compound is used in various reactions in polymer science, though the exact procedures can vary .
- Results : The use of Zinc acetylacetonate hydrate in polymer science has contributed to the development of new materials .
-
Catalysis in Organic Syntheses
- Field : Organic Chemistry
- Application : Zinc acetylacetonate hydrate is used as a catalyst in organic syntheses .
- Method : The compound is used to catalyze various reactions in organic syntheses .
- Results : The use of Zinc acetylacetonate hydrate as a catalyst has improved the efficiency of many organic reactions .
-
Preparation of Magnetic Films
- Field : Material Science
- Application : Zinc acetylacetonate hydrate has been used to prepare magnetic (Zn,Fe)Fe 2 O 4 films .
- Method : The exact method can vary, but it often involves using Zinc acetylacetonate hydrate in a chemical reaction to produce the magnetic films .
- Results : The magnetic films prepared using Zinc acetylacetonate hydrate have potential applications in various fields .
-
Fabrication of Carbon Nanostructures
- Field : Nanotechnology
- Application : Zinc acetylacetonate hydrate is used in the fabrication of various shapes of carbon nanostructures .
- Method : The compound is used in chemical vapor deposition (CVD) and laser evaporation techniques .
- Results : The use of Zinc acetylacetonate hydrate has enabled the production of various shapes of carbon nanostructures .
-
Synthesis of Zinc Oxide
- Field : Material Science
- Application : Zinc acetylacetonate hydrate is used in the synthesis of zinc oxide .
- Method : The exact method can vary, but it often involves using Zinc acetylacetonate hydrate in a chemical reaction to produce zinc oxide .
- Results : The use of Zinc acetylacetonate hydrate has enabled the production of zinc oxide, which has various applications in fields like electronics, optics, and catalysts .
-
Fabrication of Zinc-Based Films and Coatings
- Field : Optoelectronics
- Application : Zinc acetylacetonate hydrate is used in the fabrication of zinc-based films and coatings .
- Method : The compound is used in chemical vapor deposition for optoelectronic applications .
- Results : The use of Zinc acetylacetonate hydrate has enabled the production of zinc-based films and coatings, which have potential applications in optoelectronics .
-
Preparation of Zinc-Based Nano and Microparticles
- Field : Nanotechnology
- Application : Zinc acetylacetonate hydrate is used as a precursor for the synthesis of zinc-based nano and microparticles .
- Method : The exact method can vary, but it often involves using Zinc acetylacetonate hydrate in a chemical reaction to produce zinc-based nano and microparticles .
- Results : The use of Zinc acetylacetonate hydrate has enabled the production of zinc-based nano and microparticles, which have potential applications in various fields .
-
Fabrication of Zinc-Based Films and Coatings for Optoelectronic Applications
- Field : Optoelectronics
- Application : Zinc acetylacetonate hydrate is used in the fabrication of zinc-based films and coatings in chemical vapor deposition for optoelectronic applications .
- Method : The compound is used in chemical vapor deposition to fabricate zinc-based films and coatings .
- Results : The use of Zinc acetylacetonate hydrate has enabled the production of zinc-based films and coatings, which have potential applications in optoelectronics .
Safety And Hazards
Zinc acetylacetonate hydrate may cause skin irritation, serious eye irritation, and respiratory irritation89. It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)8.
Future Directions
Zinc acetylacetonate hydrate has potential applications in the production of ZnO NRs-based devices, which could be used in biosensors10. It is also a catalyst for organic synthesis34.
properties
IUPAC Name |
zinc;(Z)-4-oxopent-2-en-2-olate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.H2O.Zn/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;1H2;/q;;;+2/p-2/b2*4-3-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJHAYOLESEVSA-SUKNRPLKSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc acetylacetonate hydrate | |
CAS RN |
108503-47-5 | |
| Record name | Bis(pentane-2,4-dionato-O,O')zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



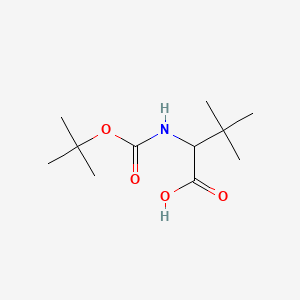
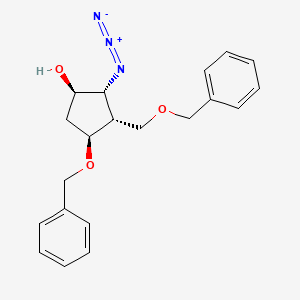
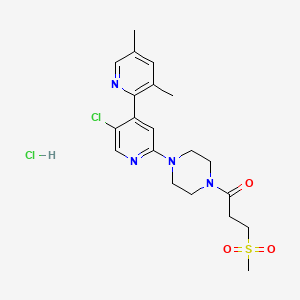
![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)
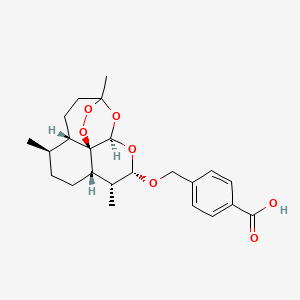
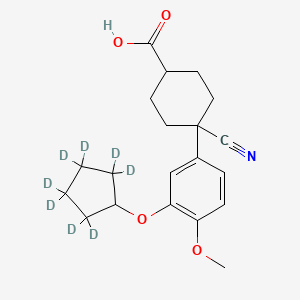
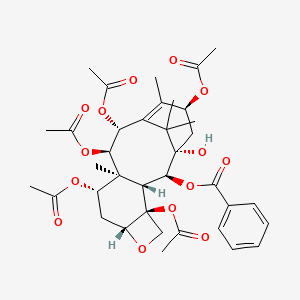
![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)
![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)
